molecular formula C11H9NOS B3375388 3-Phenylthiophene-2-carboxamide CAS No. 1098342-63-2

3-Phenylthiophene-2-carboxamide

Cat. No. B3375388
CAS RN: 1098342-63-2
M. Wt: 203.26 g/mol
InChI Key: SFIDPJRHRJFVLK-UHFFFAOYSA-N
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Description

3-Phenylthiophene-2-carboxamide is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a phenyl group and a carboxamide group . The InChI code for this compound is 1S/C11H9NOS/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 203.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I found.

Scientific Research Applications

1. Anticonvulsant Activity

3-Phenylthiophene-2-carboxamide derivatives have been explored for their potential in treating convulsions. Kunda et al. (2013) synthesized Schiff bases of 2-aminothiophenes and evaluated their anticonvulsant properties. These compounds showed promising results in models of electroshock-induced and chemically-induced seizures, suggesting a potential application in epilepsy treatment (Kunda et al., 2013).

2. Antiviral Properties

Research by Pan et al. (2015) highlights the antiviral capabilities of N-benzyl-N-phenylthiophene-2-carboxamide analogues, particularly against human enterovirus 71 (EV71). These compounds demonstrated significant antiviral activities in vitro, opening avenues for the development of new antiviral drugs (Pan et al., 2015).

3. Radiosensitization and Cytotoxicity

Compounds related to this compound have been studied for their radiosensitizing effects on cancer cells. Threadgill et al. (1991) synthesized nitrothiophene-carboxamides and assessed their ability to enhance the effects of radiation therapy in cancer treatment, offering potential as adjuvant cancer therapies (Threadgill et al., 1991).

4. Electroluminescent Materials

Exploring the electrochemical properties, Ekinci et al. (2000) investigated the oxidation of 2-amino-3-cyano-4-phenylthiophene and discovered a new class of photoluminescent materials. This research presents applications in the development of new electroluminescent devices and materials (Ekinci et al., 2000).

5. Antimicrobial Activity

A study by Prasad et al. (2017) on 2-aminothiophene derivatives, including this compound, indicated these compounds exhibit significant antimicrobial properties. This research paves the way for developing new antimicrobial agents, particularly against resistant strains (Prasad et al., 2017).

Safety and Hazards

The safety information available indicates that 3-Phenylthiophene-2-carboxamide has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIDPJRHRJFVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1098342-63-2
Record name 3-phenylthiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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